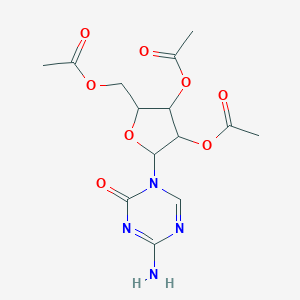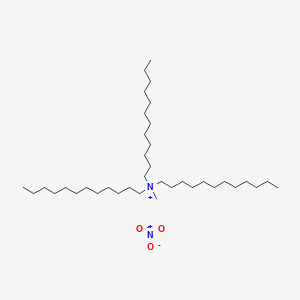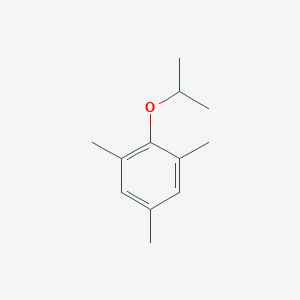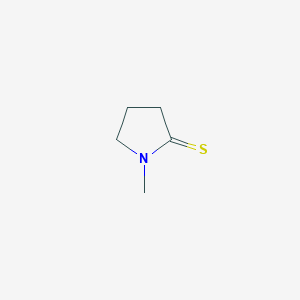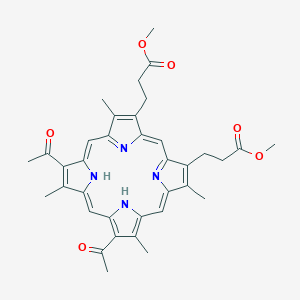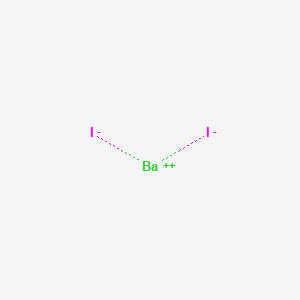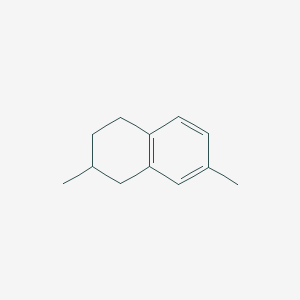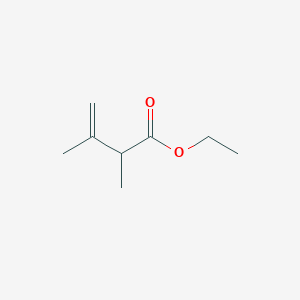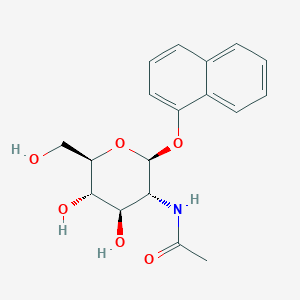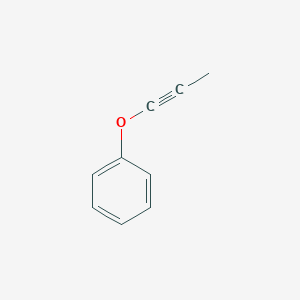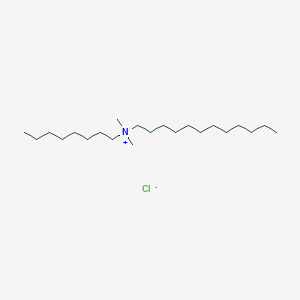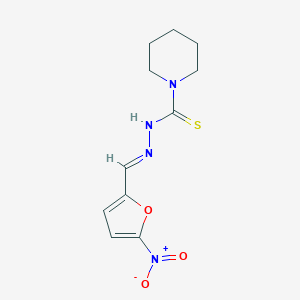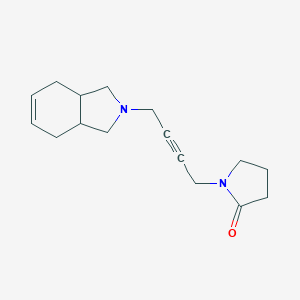
1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone, also known as A-836,339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. It has gained significant attention in recent years due to its potential use in the treatment of various diseases and disorders. In
作用机制
1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone selectively activates CB2 receptors, which are primarily found on immune cells. Activation of these receptors leads to a decrease in inflammation and pain. 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone also has neuroprotective effects, which may be due to its ability to modulate the immune response.
生化和生理效应
1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone in lab experiments is its selectivity for CB2 receptors. This allows researchers to specifically target these receptors and study their effects. However, one limitation is that 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone is a synthetic compound, and its effects may not be representative of those of natural cannabinoids.
未来方向
There are several potential future directions for research on 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone. One area of interest is its potential use in the treatment of cancer. 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone has been shown to have anti-tumor effects in animal models, and further research in this area could lead to the development of new cancer treatments. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone has been shown to have neuroprotective effects, and further research in this area could lead to the development of new treatments for these diseases.
合成方法
The synthesis of 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone involves several steps. The starting material is 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione, which is reacted with 3-amino-1,1-dimethylbut-1-en-3-yne in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 2-bromo-1-(pyrrolidin-2-yl)ethanone in the presence of a base to produce 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone.
科学研究应用
1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, multiple sclerosis, and other diseases.
属性
CAS 编号 |
14053-09-9 |
|---|---|
产品名称 |
1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone |
分子式 |
C16H22N2O |
分子量 |
258.36 g/mol |
IUPAC 名称 |
1-[4-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H22N2O/c19-16-8-5-11-18(16)10-4-3-9-17-12-14-6-1-2-7-15(14)13-17/h1-2,14-15H,5-13H2 |
InChI 键 |
ISKILFGLUIDQFS-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC#CCN2CC3CC=CCC3C2 |
规范 SMILES |
C1CC(=O)N(C1)CC#CCN2CC3CC=CCC3C2 |
同义词 |
1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



